3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide
Overview
Description
3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound that belongs to the class of amides This compound features a benzamide core substituted with a 2-ethylbutanoyl group and a 4-methoxy-2-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide typically involves the following steps:
Acylation Reaction: The initial step involves the acylation of 4-methoxy-2-nitroaniline with 2-ethylbutanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction forms the intermediate 2-ethylbutanoyl-4-methoxy-2-nitroaniline.
Coupling Reaction: The intermediate is then coupled with benzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used as reducing agents.
Substitution: Sodium methoxide or other strong nucleophiles can be used for substitution reactions.
Major Products:
Reduction: The major product of reduction would be the corresponding amine derivative.
Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro and methoxy groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
- 3-[(2-ethylbutanoyl)amino]-N-(2-methoxy-4-nitrophenyl)benzamide
- 3-[(2-ethylbutanoyl)amino]-N-(4-nitrophenyl)benzamide
- 3-[(2-ethylbutanoyl)amino]-N-(4-methoxyphenyl)benzamide
Comparison:
- Structural Differences: The presence of different substituents on the benzamide core can significantly alter the compound’s chemical and biological properties.
- Uniqueness: The combination of the 2-ethylbutanoyl group and the 4-methoxy-2-nitrophenyl group in 3-[(2-ethylbutanoyl)amino]-N-(4-methoxy-2-nitrophenyl)benzamide provides unique steric and electronic effects that can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(2-ethylbutanoylamino)-N-(4-methoxy-2-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-4-13(5-2)19(24)21-15-8-6-7-14(11-15)20(25)22-17-10-9-16(28-3)12-18(17)23(26)27/h6-13H,4-5H2,1-3H3,(H,21,24)(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUULWUKMLKUDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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